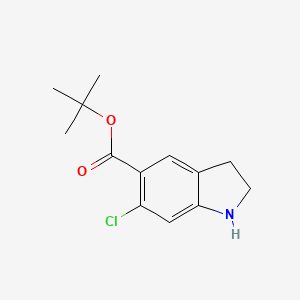
(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone, also known as FP-MDMB-4en-PINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-based synthetic cannabinoids and has been identified as a potent agonist of the cannabinoid receptor CB1.
作用機序
The mechanism of action of (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA involves binding to the CB1 receptor in the brain, which leads to the activation of the endocannabinoid system. This activation can result in a range of effects, including altered mood, perception, and cognition. (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may explain its increased potency.
Biochemical and Physiological Effects
Research has shown that (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA can have a range of biochemical and physiological effects on the body. These effects include changes in heart rate, blood pressure, and body temperature. Additionally, (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has been shown to have psychoactive effects, including altered mood, perception, and cognition.
実験室実験の利点と制限
One advantage of using (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA in lab experiments is its high potency, which allows researchers to study the effects of cannabinoids on the brain at lower concentrations. Additionally, (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has a high affinity for the CB1 receptor, making it a valuable tool for studying the endocannabinoid system.
One limitation of using (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA in lab experiments is its potential for abuse. This compound has been identified as a designer drug and has been linked to several cases of adverse health effects in users. Additionally, the legality of (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA varies by country, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research involving (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA. One area of interest is the potential therapeutic uses of synthetic cannabinoids, including (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA, for the treatment of conditions such as chronic pain, epilepsy, and anxiety disorders. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for addiction and abuse. Finally, more studies are needed to determine the optimal dosages and administration routes for synthetic cannabinoids in clinical settings.
合成法
The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA involves the reaction of 4-fluorobenzonitrile with piperazine in the presence of a base to form the intermediate 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid to yield the final product (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA.
科学的研究の応用
(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Research has also shown that (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has a higher potency than other synthetic cannabinoids, making it a valuable tool for studying the effects of cannabinoids on the brain.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMONPCTXJSRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2618552.png)
![ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2618556.png)
![3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B2618558.png)



![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![2-[3-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2618575.png)